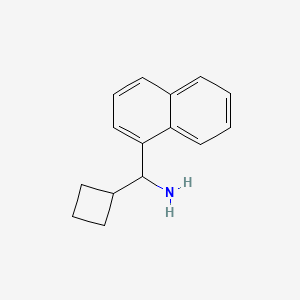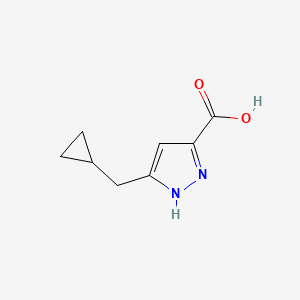
5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropylmethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylmethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Cyclopropylmethyl ketone derivatives.
Reduction: Cyclopropylmethyl alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
5-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
5-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid: Positional isomer with the carboxylic acid group at a different position on the pyrazole ring.
5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxamide: Contains an amide group instead of a carboxylic acid group, affecting its reactivity and applications.
Uniqueness: The presence of the cyclopropylmethyl group in 5-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for designing new molecules with specific desired properties.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
5-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-4-6(9-10-7)3-5-1-2-5/h4-5H,1-3H2,(H,9,10)(H,11,12) |
Clave InChI |
WMNFMZBRRUSGLP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=CC(=NN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)

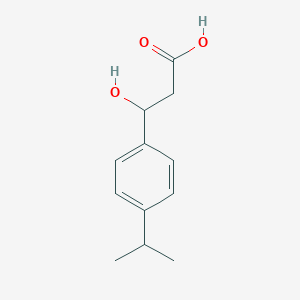
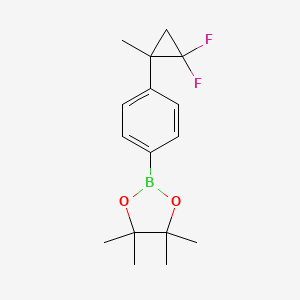
![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)
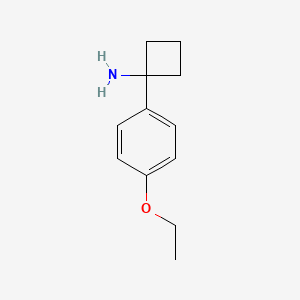
![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)
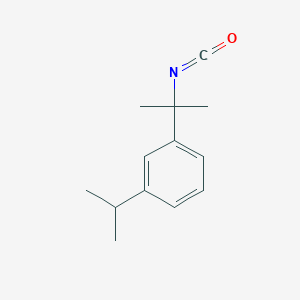

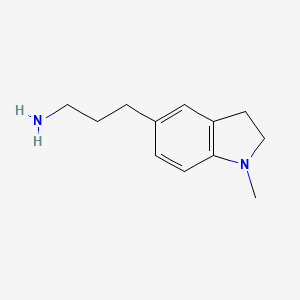
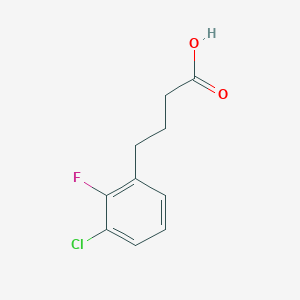
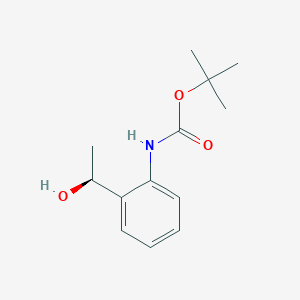
![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)
